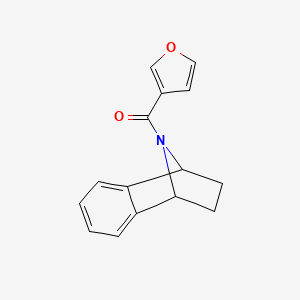

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that features a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the tetrahydro-1,4-epiminonaphthalene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to be effective in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency. The choice of industrial methods depends on factors such as cost, scalability, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Industry: It can be used in the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism by which Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the context of its application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.

Tetrahydroisoquinoline Derivatives: These compounds are known for their pharmacological properties and synthetic versatility.

Uniqueness

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is unique due to its combination of a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety, which imparts distinct chemical and biological properties.

Activité Biologique

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO2. It consists of a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety. The conjugation between these two systems contributes to its electronic properties and potential biological activities.

Target Interaction:

The primary target for this compound is the extracellular signal-regulated kinases (ERKs) . It binds to the active sites of ERK1 and ERK2, influencing various signaling pathways crucial for cell proliferation and survival.

Biochemical Pathways:

The compound affects the ERKs/RSK2 signaling pathway, which plays a significant role in cancer cell metastasis and transformation. This interaction may lead to the inhibition of cell migration and proliferation in certain cancer types.

Biological Activities

Furan derivatives are known for their diverse biological activities. The following summarizes the potential activities associated with this compound:

Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines by the National Cancer Institute (NCI), showing promising results in inhibiting tumor growth .

Antioxidant Activity:

Furan derivatives often demonstrate antioxidant properties. In vitro studies have shown that certain furan-containing compounds can scavenge free radicals effectively .

Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. However, specific data on this compound is limited and requires further exploration.

1. Anticancer Screening

A series of furan derivatives were synthesized and screened for anticancer activity across multiple cell lines. Notably, compounds with structural similarities to this compound showed significant cytotoxic effects on lung carcinoma cells . The results indicated a dose-dependent inhibition of cell growth.

| Compound | % Inhibition at 10 μM |

|---|---|

| Control | 0 |

| Furan Derivative A | 45 |

| Furan Derivative B | 60 |

2. Antioxidant Activity

Using the DPPH assay method to evaluate antioxidant capacity:

| Compound | % Scavenging Activity at 100 μg/ml |

|---|---|

| Ascorbic Acid | 90 |

| Furan Derivative C | 70 |

| Furan Derivative D | 65 |

These findings suggest that certain furan derivatives can effectively reduce oxidative stress in vitro.

Propriétés

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHMUMGROVRWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.